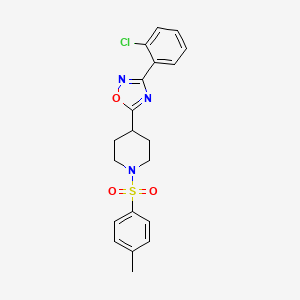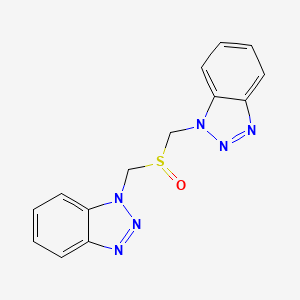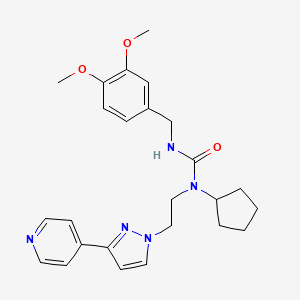![molecular formula C20H19N3O4S B2776423 N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide CAS No. 1251691-90-3](/img/structure/B2776423.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re asking about seems to be a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . It also contains benzo[d][1,3]dioxole and benzo[d]thiazole rings, which are also found in various bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and a piperidine ring. The exact structure would depend on the specific arrangement and connectivity of these rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures have been involved in various chemical reactions. For instance, benzo[d][1,3]dioxole-type compounds have been synthesized using Pd-catalyzed arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Virtual Screening and Pharmacokinetics
Virtual screening targeting the urokinase receptor led to the identification of related compounds with potential application in breast cancer treatment. These compounds showed efficacy in blocking angiogenesis and inducing apoptosis in cell studies. One compound demonstrated suitable pharmacokinetic properties and reduced tumor volumes in animal models, suggesting its potential as a starting point for new therapeutic compounds (Wang et al., 2011).
Anti-Mycobacterial Activity
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, structurally similar to the queried compound, have been identified as new anti-mycobacterial chemotypes. Some of these compounds showed significant anti-tubercular activity against Mycobacterium tuberculosis, with low cytotoxicity, making them promising candidates for tuberculosis treatment (Pancholia et al., 2016).
QSAR Analysis of Benzothiazoles
Quantitative Structure-Activity Relationship (QSAR) studies on benzothiazoles, closely related to the requested compound, provided insights into the molecular properties influencing their biological activity. This research aids in understanding and predicting the behavior of similar compounds in biological systems (Al-Masoudi et al., 2011).
Antimicrobial and Antiproliferative Properties
Substituted 2-aminobenzothiazoles derivatives, sharing structural similarities, were synthesized and evaluated for antimicrobial activity. Some of these compounds showed good activity against resistant bacterial strains, highlighting their potential as antimicrobial agents (Anuse et al., 2019).
Mechanism of Action
Target of Action
The compound, N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide, is a modulator of ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extra- and intra-cellular membranes .
Mode of Action
It is known to interact with atp-binding cassette transporters, potentially altering their function . This interaction could lead to changes in the transport of molecules across cell membranes, affecting cellular processes.
Biochemical Pathways
The compound’s interaction with ATP-binding cassette transporters could affect various biochemical pathways. For instance, these transporters are involved in the efflux of drugs and toxins from cells, so modulation of these transporters could impact drug resistance mechanisms .
Pharmacokinetics
The compound’s interaction with atp-binding cassette transporters could potentially influence its bioavailability, as these transporters can affect the absorption and excretion of drugs .
Result of Action
The compound’s action on ATP-binding cassette transporters could have various molecular and cellular effects. For example, it could alter the transport of molecules across cell membranes, affecting cellular processes such as drug efflux . This could potentially impact the efficacy of certain drugs, particularly in the context of drug resistance.
Action Environment
Environmental factors could influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature could affect the compound’s stability and its interaction with ATP-binding cassette transporters
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(1,3-benzothiazol-2-yloxy)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-19(21-13-5-6-16-17(11-13)26-12-25-16)23-9-7-14(8-10-23)27-20-22-15-3-1-2-4-18(15)28-20/h1-6,11,14H,7-10,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQYPBFTGWIKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B2776340.png)


![N-(1-cyanocyclopentyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide](/img/structure/B2776348.png)

![6-(4-methoxyphenethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2776351.png)
![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2776352.png)


![2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2776356.png)

![2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776358.png)

